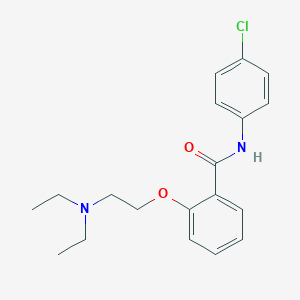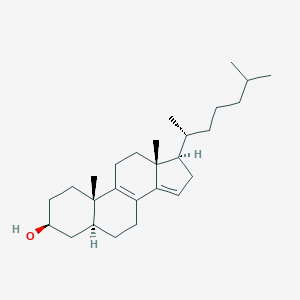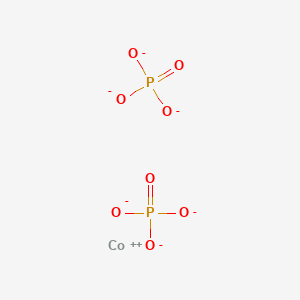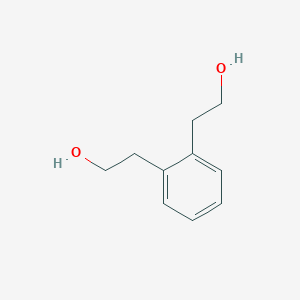
6-Fenil-2-piridona
Descripción general
Descripción
6-Phenyl-2-pyridone is a chemical compound that belongs to the class of pyridones, which are heterocyclic aromatic organic compounds featuring a pyridine ring substituted with a keto group at the second position. Pyridones are known for their diverse applications in drug discovery, serving as hydrogen bond acceptors and/or donors, bioisosteres for various heterocycles, and influencing the lipophilicity, solubility, and metabolic stability of drug molecules .
Synthesis Analysis
The synthesis of 6-phenyl-2-pyridone derivatives can be achieved through various methods. For instance, a microwave approach has been used to synthesize 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates and acetophenone, demonstrating the efficiency of microwave synthesis under both solvent and solvent-free conditions10. Additionally, the synthesis of pyridone azo dyes from 1-substituted 2-hydroxy-6-pyridone derivatives has been described, which are suitable for dyeing polyester fabrics .
Molecular Structure Analysis
The molecular structure of 6-phenyl-2-pyridone derivatives has been extensively studied. X-ray single-crystal analysis and quantum chemical calculations using density functional theory have been employed to characterize the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, confirming their existence in the hydrazone tautomeric form in solid state and solution . Furthermore, the coordination chemistry of 2-pyridone and its derivatives has been reviewed, highlighting their usage as bridging ligands in various metal complexes .
Chemical Reactions Analysis
The reactivity of 6-phenyl-2-pyridone derivatives has been explored in different contexts. For example, the oxidation of a phenylglycinol-derived 2-pyridone has been reported, leading to the enantioselective synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry . Additionally, the electrochemical oxidation of 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives has been studied, determining their oxidation potentials and confirming the resulting 2-pyridone structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenyl-2-pyridone derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds in both strong dipolar solvents and common organic solvents has also been noted . The behavior of 2-acylamino-6-pyridones in solution, including their conformational changes and self-association to form hydrogen-bonded dimers and trimers, has been observed, demonstrating an uncommon steric effect on intermolecular interactions .
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Los derivados de 6-Fenil-2-piridona se han utilizado en el desarrollo de OLED. Estos compuestos son integrales en la creación de materiales que exhiben fluorescencia retardada activada térmicamente (TADF), lo cual es crucial para la eficiencia de los OLED . El enfoque de excitón caliente, una variación de TADF, aprovecha estos derivados para lograr una alta eficiencia cuántica externa (EQE) en los dispositivos .
Química medicinal
En el sector farmacéutico, los marcos de this compound sirven como donantes y aceptores de enlaces de hidrógeno, lo que los hace valiosos en el diseño de fármacos. Están involucrados en la creación de motivos de unión de bisagra de quinasa y miméticos biomoleculares, contribuyendo al desarrollo de nuevos agentes terapéuticos con propiedades antitumorales, antimicrobianas y antiinflamatorias .
Biotecnología
Este compuesto se utiliza en la investigación de proteómica y tiene aplicaciones potenciales en la edición de genes y los suministros de laboratorio. Sus propiedades lo convierten en un candidato para diversas aplicaciones biotecnológicas, incluso como una herramienta bioquímica para la investigación de procesos celulares .
Ciencia de materiales
La this compound es significativa en la ciencia de materiales debido a su papel en la síntesis de compuestos heterocíclicos. Estos compuestos son cruciales para la creación de nuevos materiales para aplicaciones tecnológicas, incluidos los tintes y los materiales fluorescentes .
Química sintética
El compuesto es fundamental para el desarrollo de nuevos métodos sintéticos para las 2-piridonas. Está involucrado en reacciones multicomponentes (MCR), que son esenciales para la síntesis de química verde de compuestos polifuncionales de una manera de una sola olla y un solo paso .
Fotofísica
En el campo de la fotofísica, los derivados de this compound se estudian por sus propiedades de fotoluminiscencia. Son clave para comprender los procesos de relajación de excitones y cruce entre sistemas, que son fundamentales en el diseño de materiales emisores de luz eficientes .
Aplicaciones farmacéuticas
Los derivados de this compound se han explorado por su doble actividad en la supresión tanto del cáncer de pulmón como de la fibrosis pulmonar idiopática. Son parte de terapias innovadoras como la terapia fotodinámica (PDT) que administran múltiples agentes terapéuticos, incluido el oxígeno singlete .
Síntesis química
Las propiedades químicas del compuesto, como su punto de fusión y pureza, son cruciales para su uso en la síntesis química. A menudo se emplea como un bloque de construcción en la construcción de moléculas orgánicas complejas, sirviendo como un intermedio versátil en varias reacciones químicas .
Mecanismo De Acción
Target of Action
6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .
Mode of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .
Pharmacokinetics
It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.
Action Environment
It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .
Direcciones Futuras
2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .
Propiedades
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19006-82-7 | |
| Record name | 6-Phenyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

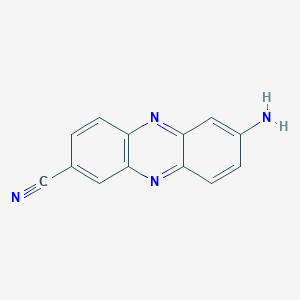

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)



![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
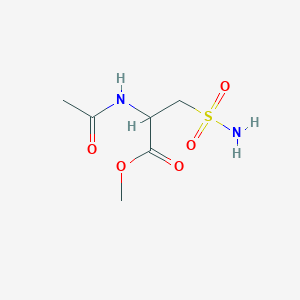
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
